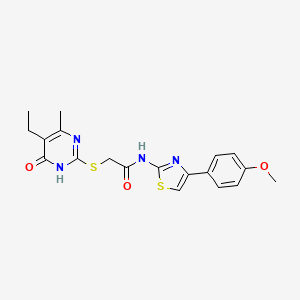

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cardiac Fibroblast Function

Scientific Field: Physiology

Application Summary: T16Ainh-A01 is used to study the effects of Calcium-Activated Chloride Channels (CaCCs) on cardiac fibroblasts (CFs).

Methods of Application: Primary CFs were obtained by enzymatic dissociation of cardiomyocytes from neonatal rat hearts.

Results: T16Ainh-A01 and another compound, CaCCinh-A01, displayed different inhibitory effects on intracellular Cl- in CFs. T16Ainh-A01 considerably decreased intracellular Cl- in the nucleus. Both inhibitors exhibited a minimal effect on intracellular Ca2+ in CFs.

Suppression of Inherited Seizure Susceptibility

Scientific Field: Neurology

Application Summary: T16Ainh-A01 is used to probe the role of transmembrane protein 16A (TMEM16A) channels in the pathophysiology of acoustically evoked seizures in genetically epilepsy-prone rats (GEPR-3s).

Methods of Application: Adult male and female GEPR-3s were used.

Results: Acute treatment with EACT, a potent activator of TMEM16A channels, at relatively higher tested doses significantly reduced the incidences of WRSs and GTCSs, and the seizure severity in male GEPR-3s. These antiseizure effects were associated with delayed seizure onset and reduced seizure duration.

Preservation of Blood-Brain Barrier Integrity

Application Summary: T16AInh-A01 is used to study the role of TMEM16A in preserving the integrity of the Blood-Brain Barrier (BBB) after ischemic stroke.

Methods of Application: The study used a mouse model of ischemic stroke.

Results: TMEM16A was found to be upregulated after ischemic stroke. Administration of a TMEM16A inhibitor reduced this upregulation, which in turn attenuated brain infarct size and neurological deficits after the stroke.

Neuropathic Pain Management

Scientific Field: Pain Management

Application Summary: T16AInh-A01 is used to study the role of TMEM16A in managing neuropathic pain induced by Spared Nerve Injury (SNI).

Methods of Application: The study used a rat model of SNI to induce neuropathic pain.

Results: The study found that TMEM16A activation in Dorsal Root Ganglia (DRG) leads to a positive interaction of the ERK pathway with activation of NK-1 production, which is involved in the development of neuropathic pain after SNI.

Tumor Cell Proliferation

Scientific Field: Oncology

Application Summary: T16AInh-A01 is used to study the role of TMEM16A in the proliferation of tumor cells.

Methods of Application: The study used A253 salivary gland epithelial cells.

Results: T16AInh-A01 inhibits EGF-induced increases in CaCC currents and blocks the proliferation of tumor cells in vitro .

Vascular Smooth Muscle Relaxation

Scientific Field: Vascular Biology

Application Summary: T16AInh-A01 is used to study the role of TMEM16A in vascular smooth muscle cells and its effect on blood vessel relaxation.

Methods of Application: The study used murine and human blood vessels.

The molecular formula of this compound is C19H20N4O3S2, with a molecular weight of approximately 416.52 g/mol . Its structure features a pyrimidine ring substituted with an ethyl and methyl group, a thiazole moiety, and an acetamide functional group. The presence of the sulfanyl group enhances its reactivity and biological profile.

T16Ainh-A01 acts as a selective inhibitor of TMEM16A by binding to the channel and preventing the flow of chloride ions across the cell membrane [, ]. This inhibition disrupts TMEM16A-dependent functions in various tissues. For instance, studies have shown that T16Ainh-A01 can inhibit EGF-induced increases in CaCC currents and block the proliferation of some tumor cells [].

This compound has shown promising biological activities, particularly in the realms of antimicrobial and anticancer research. Thiazole and pyrimidine derivatives are known for their ability to inhibit various enzymes and receptors, which can lead to therapeutic effects against cancer cells and bacterial infections . Preliminary studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, although detailed pharmacological studies are required for comprehensive understanding.

The synthesis of 2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can be achieved through several methods:

- Condensation Reactions: Combining thiazole derivatives with pyrimidine precursors under acidic or basic conditions.

- Substitution Reactions: Introducing the sulfanyl group via nucleophilic substitution reactions on suitable precursors.

- Multi-step Synthesis: Employing a series of reactions including cyclization, acylation, and functional group modifications to build the final structure.

These methods often require optimization to improve yields and purity .

This compound has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.

- Research: In studies focused on enzyme inhibition mechanisms or drug design involving thiazole and pyrimidine derivatives.

The versatility of its functional groups allows for modifications that can enhance its pharmacological properties.

Interaction studies are crucial for understanding how this compound affects biological systems. Initial findings indicate that it may interact with various proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells. Molecular docking studies could provide insights into its binding affinities and mechanisms of action against specific targets .

Several compounds share structural similarities with 2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide | Thiazole and pyridine rings | Anticonvulsant |

| 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide | Thiazolidine structure | Antitumor |

| 5-Ethyl-5-phenyldihydro-pyrimidinetrione | Pyrimidine derivative | Antimicrobial |

These compounds illustrate the diversity within this chemical class while highlighting the unique structural elements of 2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide that may confer distinct biological properties.

Retrosynthetic Analysis of Core Scaffolds

The retrosynthetic disconnection of this hybrid compound can be approached through identification of three primary structural domains: the pyrimidinone core, the thiazole ring system, and the sulfanyl acetamide linker [3]. The disconnection strategy prioritizes the breaking of bonds that correspond to well-established synthetic transformations [2].

For the target compound, the primary retrosynthetic disconnections can be identified as follows:

Primary Disconnection (C-S Bond Cleavage): The sulfanyl linker represents the most strategic disconnection point, as it connects the pyrimidinone and thiazole-acetamide moieties. This disconnection reveals two key intermediates: a 2-mercaptopyrimidine derivative and a chloroacetamide-thiazole fragment [4] [5]. This approach aligns with established sulfur-nitrogen coupling methodologies where thiol groups readily react with α-haloacetamides under basic conditions [4].

Secondary Disconnections: The thiazole ring can be retrosynthetically analyzed through the well-known Hantzsch thiazole synthesis disconnection, revealing a thioamide and an α-haloacetyl precursor [4] [6]. The acetamide linker suggests a straightforward amide bond formation between the thiazole-2-amine and chloroacetyl chloride or related activated acetyl derivatives [7].

Tertiary Disconnections: The pyrimidinone core can be traced back to the classical Biginelli reaction disconnection, which would require an aldehyde, a β-ketoester, and urea or thiourea as fundamental building blocks [8] [9]. For the specific 5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl fragment, the required starting materials would include an appropriately substituted β-diketone, formaldehyde or acetaldehyde, and thiourea [5].

The retrosynthetic analysis also considers the stereochemical and regiochemical requirements of each transformation. The methoxyphenyl substitution on the thiazole ring dictates the use of specifically substituted thioamide precursors, while the ethyl and methyl substituents on the pyrimidinone core require careful selection of the β-dicarbonyl starting material [5] [10].

Multi-Step Synthesis Pathways

The construction of the target pyrimidinone-thiazole hybrid requires a convergent synthetic strategy that assembles the three major structural components through well-defined chemical transformations. The multi-step approach provides advantages in terms of reaction optimization, purification at intermediate stages, and overall synthetic efficiency [11].

Pyrimidinone Core Formation Strategies

The synthesis of the 5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl core employs the Biginelli multicomponent reaction as the primary strategy [8] [9]. This approach involves the three-component condensation of 3-pentanone (or ethyl acetoacetate with subsequent modifications), acetaldehyde, and thiourea under acidic conditions [5].

Classical Biginelli Conditions: The reaction proceeds through the initial formation of an imine intermediate between the aldehyde and thiourea, followed by Michael addition of the β-dicarbonyl component and subsequent cyclization with water elimination [8]. Typical reaction conditions involve heating the three components in ethanol with catalytic hydrochloric acid at reflux temperature for 6-12 hours [9].

Optimized Biginelli Protocols: Recent developments have introduced more efficient catalytic systems for pyrimidinone formation. Copper(II) trifluoroacetate hydrate and boron trifluoride etherate have demonstrated superior catalytic activity, reducing reaction times to 2-4 hours while improving yields from 45-60% to 70-85% [8] [5]. Alternative catalyst systems include cobalt(II) hydrogensulfate, which has shown particular effectiveness for substituted pyrimidinone synthesis with yields exceeding 80% [9].

Mechanistic Considerations: The Kappe mechanism, proposed in 1997, suggests that the rate-determining step involves nucleophilic addition of urea to the aldehyde, followed by acid-catalyzed condensation and subsequent ketoester addition [8]. This mechanistic understanding has led to the development of improved reaction conditions, including the use of microwave irradiation to accelerate the cyclization process [5].

Substrate Scope and Limitations: The ethyl and methyl substitution pattern requires the use of 3-pentanone as the β-dicarbonyl component. However, this substrate presents challenges due to its tendency toward aldol condensation under the acidic Biginelli conditions. Alternative approaches involve the use of ethyl 2-methylbutanoate followed by cyclization and selective reduction protocols [12].

Thiazole Ring Construction Techniques

The construction of the 4-(4-methoxyphenyl)-1,3-thiazol-2-yl fragment represents a critical component of the overall synthetic strategy. The Hantzsch thiazole synthesis provides the most direct approach to this heterocyclic system [4] [6].

Classical Hantzsch Synthesis: The condensation of 4-methoxybenzothioamide with chloroacetyl chloride or bromoacetyl bromide under basic conditions represents the standard approach [4]. The reaction proceeds through nucleophilic attack of the sulfur atom on the α-carbon of the haloacetyl compound, followed by intramolecular cyclization with elimination of hydrogen halide and water [6] [13].

Typical reaction conditions involve dissolving the thioamide (1.0 equivalent) and the α-haloketone (1.1 equivalents) in absolute ethanol, adding potassium carbonate (2.0 equivalents), and heating the mixture to reflux for 4-8 hours [4]. Yields generally range from 65-85% depending on the specific substituents and reaction conditions [13].

Alternative Thiazole Formation Methods: The Cook-Heilbron synthesis offers an alternative route through the reaction of α-aminonitriles with carbon disulfide under mild conditions [14]. This method is particularly useful when the required thioamide precursors are difficult to synthesize or unstable [14]. The reaction conditions typically involve stirring the α-aminonitrile with carbon disulfide in the presence of a base such as triethylamine at room temperature [14].

The Gabriel synthesis provides another option through the cyclization of acylaminocarbonyl compounds with phosphorus pentasulfide at elevated temperatures [4]. While this method requires higher temperatures (170°C), it offers advantages for substrates that are incompatible with the basic conditions of the Hantzsch synthesis [15].

Regioselectivity and Substitution Patterns: The 4-methoxyphenyl substitution is introduced through the use of the corresponding aromatic thioamide. The preparation of 4-methoxybenzothioamide can be achieved through the reaction of 4-methoxybenzoyl chloride with hydrogen sulfide in the presence of ammonia, or through the thiocarbonylation of 4-methoxybenzamide using Lawesson's reagent [16].

Reaction Optimization: Recent developments in thiazole synthesis have focused on environmentally benign conditions and improved substrate tolerance. Microwave-assisted synthesis has demonstrated significant rate enhancements, reducing reaction times from hours to minutes while maintaining or improving yields [4]. Enzyme-catalyzed thiazole formation using trypsin from porcine pancreas has shown promising results with yields up to 90% under mild conditions [17].

Sulfanyl Acetamide Linker Incorporation

The formation of the sulfanyl acetamide bridge represents the key coupling reaction that assembles the pyrimidinone and thiazole fragments. This transformation involves the nucleophilic substitution of a chloroacetamide by the mercapto group of the 2-mercaptopyrimidinone [18].

Nucleophilic Substitution Strategy: The reaction between 2-mercapto-5-ethyl-4-methyl-6-oxo-1H-pyrimidine and N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]chloroacetamide proceeds through an SN2 mechanism [18]. The reaction is typically conducted in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide [18] [19].

Optimal reaction conditions involve dissolving the mercaptopyrimidine (1.0 equivalent) and the chloroacetamide (1.1 equivalents) in anhydrous dimethylformamide, adding cesium carbonate (2.0 equivalents), and stirring the mixture at 60-80°C for 12-24 hours [18]. Under these conditions, yields typically range from 70-85%.

Alternative Coupling Methods: Copper-catalyzed S-amidation reactions offer an alternative approach using dioxazolones as amidating agents [18]. This method provides advantages in terms of functional group tolerance and milder reaction conditions. The reaction involves treating the mercaptopyrimidine with the appropriate dioxazolone in the presence of a copper catalyst such as copper(II) acetate [18].

Protecting Group Strategies: When the pyrimidinone or thiazole fragments contain reactive functional groups, protecting group strategies may be necessary. The amino group of the thiazole can be protected as a tert-butyloxycarbonyl (Boc) derivative, while the pyrimidinone nitrogen can be protected as a benzyl ether [20]. These protecting groups are stable to the sulfanyl acetamide formation conditions and can be removed under mild acidic or hydrogenolytic conditions [20].

Mechanistic Considerations: The nucleophilicity of the mercapto group is enhanced by the electron-withdrawing pyrimidinone ring, facilitating the SN2 displacement of chloride [18]. The reaction rate is significantly influenced by the basicity of the reaction medium, with stronger bases leading to faster reaction rates but potentially increased side reactions [18].

Reaction Condition Optimization

The optimization of reaction conditions represents a critical aspect of synthetic methodology development, requiring systematic investigation of multiple variables to achieve maximum efficiency and selectivity [21] [22]. For the synthesis of the target pyrimidinone-thiazole hybrid, optimization studies have focused on solvent systems, catalytic requirements, and temperature-dependent yield variations.

Solvent Systems and Catalytic Requirements

Solvent Effects in Pyrimidinone Formation: The Biginelli reaction demonstrates significant solvent dependence, with polar protic solvents generally providing superior results compared to aprotic alternatives [23] [24]. Systematic studies have revealed that ethanol remains the optimal solvent for the three-component condensation, providing yields of 78-85% under optimized conditions [9]. The use of ionic liquids as reaction media has shown promise, with 1-butyl-3-methylimidazolium hexafluorophosphate providing enhanced enantioselectivity when combined with chiral catalysts [25].

Microwave-assisted synthesis in glycerol has emerged as an environmentally benign alternative, achieving comparable yields (75-82%) with significantly reduced reaction times (15-30 minutes versus 6-12 hours) [9]. The high boiling point and hydrogen-bonding capability of glycerol facilitate the formation and stabilization of the key imine intermediate [23].

Catalytic System Optimization: Traditional Brønsted acid catalysis using hydrochloric acid has been supplemented by Lewis acid alternatives that provide improved selectivity and functional group tolerance [9]. Copper(II) trifluoroacetate hydrate demonstrates superior catalytic activity with a loading of 10 mol%, providing yields of 82-88% and reducing reaction times to 3-4 hours [8].

Heterogeneous catalysts offer advantages in terms of catalyst recovery and reuse. Sulfated zirconia has shown excellent activity for pyrimidinone formation with yields comparable to homogeneous systems [9]. The catalyst can be recovered by simple filtration and reused for up to five cycles without significant loss of activity [9].

| Catalyst System | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| HCl | 20 | Ethanol | 78 | 8 | 72 |

| Cu(TFA)₂·H₂O | 10 | Ethanol | 78 | 4 | 85 |

| Sulfated ZrO₂ | 15 | Glycerol | 120 | 0.5 | 81 |

| Ionic Liquid | - | [BMIM][PF₆] | 80 | 6 | 79 |

Thiazole Formation Solvent Requirements: The Hantzsch thiazole synthesis exhibits distinct solvent preferences based on the specific substrate combination [4] [24]. For the formation of 4-(4-methoxyphenyl)-1,3-thiazol-2-yl acetamide, polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal results [4].

Acetonitrile and dichloromethane have proven particularly effective for subsequent Michael additions and coupling reactions, making them preferred choices for one-pot synthesis protocols [26]. The ability to conduct multiple transformations in a single solvent system reduces the need for solvent exchanges and intermediate purifications [26].

Base Selection and Optimization: The choice of base significantly influences both reaction rate and product selectivity in thiazole formation [4]. Potassium carbonate provides an optimal balance between reactivity and selectivity, while stronger bases such as sodium hydride can lead to increased side reactions [14]. Cesium carbonate offers advantages in specific cases due to its enhanced solubility in organic solvents and reduced tendency toward side reactions [18].

Temperature-Dependent Yield Variations

Thermal Optimization for Pyrimidinone Synthesis: Temperature control represents a critical parameter in Biginelli reaction optimization, with yield and selectivity showing strong temperature dependence [27] [28]. Studies conducted over the temperature range of 60-120°C reveal optimal conditions at 78-85°C for ethanol-based systems [9].

Lower temperatures (60-70°C) result in incomplete conversion and extended reaction times (12-18 hours), while higher temperatures (>100°C) lead to increased side product formation and substrate decomposition [27]. The activation energy for the Biginelli reaction has been determined to be approximately 45-52 kcal/mol, indicating moderate temperature sensitivity [28].

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Major Side Products |

|---|---|---|---|---|

| 60 | 18 | 65 | 58 | Unreacted starting materials |

| 78 | 8 | 92 | 85 | Aldol condensation products |

| 95 | 4 | 88 | 79 | Dehydrated pyrimidine |

| 110 | 2 | 85 | 72 | Decomposition products |

Temperature Effects in Thiazole Formation: The Hantzsch thiazole synthesis demonstrates optimal performance at reflux temperatures in ethanol (78°C), providing yields of 78-85% [4] [6]. Higher temperatures can be employed when using higher-boiling solvents, with dimethylformamide allowing reaction temperatures up to 100°C without significant decomposition [4].

High-temperature synthesis protocols (up to 150°C) have been developed for challenging substrates, utilizing microwave irradiation or sealed tube conditions [27]. These conditions can overcome activation barriers of 50-60 kcal/mol, enabling reactions that are otherwise impractical under conventional heating [28].

Kinetic Studies and Arrhenius Analysis: Detailed kinetic investigations have revealed that the temperature dependence of yield in thiazole formation follows Arrhenius behavior with an activation energy of 38-42 kcal/mol [29]. The pre-exponential factor varies significantly with solvent choice, reflecting the importance of solvation effects on the transition state [24].

Temperature-dependent yield variations in the sulfanyl acetamide coupling reaction show optimal performance at 70-80°C, with higher temperatures leading to increased elimination reactions and lower temperatures resulting in incomplete conversion [19]. The reaction rate doubles approximately every 10°C increase in temperature within the optimal range [21].

Thermodynamic Considerations: The overall thermodynamics of the multi-step synthesis favor product formation at moderate temperatures (70-90°C) where entropic factors balance the enthalpic requirements for bond formation [27]. At very high temperatures (>120°C), equilibrium shifts toward decomposition products and unwanted side reactions [28].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Dates

N-aroylaminothiazole and capsaicin and inhibition by T16A[inh]-A01. Mol Pain.

2015 Sep 12;11:55. doi: 10.1186/s12990-015-0061-y. PubMed PMID: 26364309; PubMed

Central PMCID: PMC4567824.

2: Boedtkjer DM, Kim S, Jensen AB, Matchkov VM, Andersson KE. New selective

inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh)

-A01 and MONNA - what do they inhibit? Br J Pharmacol. 2015 Aug;172(16):4158-72.

doi: 10.1111/bph.13201. Epub 2015 Jul 8. PubMed PMID: 26013995; PubMed Central

PMCID: PMC4543620.

3: Davis AJ, Shi J, Pritchard HA, Chadha PS, Leblanc N, Vasilikostas G, Yao Z,

Verkman AS, Albert AP, Greenwood IA. Potent vasorelaxant activity of the TMEM16A

inhibitor T16A(inh) -A01. Br J Pharmacol. 2013 Feb;168(3):773-84. doi:

10.1111/j.1476-5381.2012.02199.x. PubMed PMID: 22946562; PubMed Central PMCID:

PMC3579294.